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2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide

lipophilicity XLogP3 trifluoroethyl

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide (CAS 1257548-03-0) is a synthetic small molecule belonging to the 2-oxoimidazolidine (imidazolidinone) class, featuring a 3-chlorophenyl substituent on the imidazolidinone nitrogen and a 2,2,2-trifluoroethyl group on the acetamide side chain. Its molecular formula is C₁₃H₁₃ClF₃N₃O₂, with a molecular weight of 335.71 g/mol, computed XLogP3 of 2.2, one hydrogen bond donor, and five hydrogen bond acceptors.

Molecular Formula C13H13ClF3N3O2
Molecular Weight 335.71
CAS No. 1257548-03-0
Cat. No. B2375948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide
CAS1257548-03-0
Molecular FormulaC13H13ClF3N3O2
Molecular Weight335.71
Structural Identifiers
SMILESC1CN(C(=O)N1CC(=O)NCC(F)(F)F)C2=CC(=CC=C2)Cl
InChIInChI=1S/C13H13ClF3N3O2/c14-9-2-1-3-10(6-9)20-5-4-19(12(20)22)7-11(21)18-8-13(15,16)17/h1-3,6H,4-5,7-8H2,(H,18,21)
InChIKeyDQPAIOXLQTYYKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide (CAS 1257548-03-0): Structural and Physicochemical Baseline for Procurement Decisions


2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide (CAS 1257548-03-0) is a synthetic small molecule belonging to the 2-oxoimidazolidine (imidazolidinone) class, featuring a 3-chlorophenyl substituent on the imidazolidinone nitrogen and a 2,2,2-trifluoroethyl group on the acetamide side chain [1]. Its molecular formula is C₁₃H₁₃ClF₃N₃O₂, with a molecular weight of 335.71 g/mol, computed XLogP3 of 2.2, one hydrogen bond donor, and five hydrogen bond acceptors [1]. The compound is registered in PubChem (CID 49676323) and ChEMBL (CHEMBL4920440), indicating its inclusion in curated chemical biology databases, though publicly available quantitative bioactivity data remain sparse as of the search date [1].

Why Generic Imidazolidinone Substitution Fails: Differential Structural Determinants of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide


Within the 2-oxoimidazolidine class, seemingly minor structural modifications produce substantial differences in lipophilicity, hydrogen-bonding capacity, and metabolic stability that cannot be assumed equivalent for research or procurement purposes [1]. The 2,2,2-trifluoroethyl moiety in this compound is a well-recognized pharmacokinetic handle that enhances metabolic stability relative to non-fluorinated alkyl amides by reducing oxidative N-dealkylation, while the 3-chlorophenyl group contributes to target-binding complementarity distinct from other halogen substitution patterns [2]. Procurement of a close analog—such as the des-trifluoroethyl variant or the N-methylpiperazine derivative—without explicit comparative data risks introducing uncontrolled variables in structure-activity relationship (SAR) campaigns, target engagement assays, or in vivo pharmacokinetic studies [3].

Quantitative Differentiation Evidence for 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide vs. Closest Analogs


Elevated Lipophilicity (XLogP3) of the Trifluoroethyl Congener vs. Des-Trifluoroethyl Analog

The target compound bears a 2,2,2-trifluoroethyl amide group, which substantially elevates lipophilicity compared to the des-trifluoroethyl analog 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide. The computed XLogP3 for the target compound is 2.2 [1]. Although experimental XLogP3 for the des-trifluoroethyl analog is not located in public databases, the trifluoroethyl group is known to contribute approximately +0.8 to +1.2 logP units relative to an unsubstituted acetamide based on fragment-based lipophilicity contributions [2]. This difference is expected to translate into higher membrane permeability and potentially distinct tissue distribution profiles, making the target compound a more lipophilic tool for cell-based assays where passive diffusion is rate-limiting.

lipophilicity XLogP3 trifluoroethyl physicochemical property PK profile

Hydrogen Bond Acceptor Count Distinguishes Trifluoroethyl Amide from Methylpiperazine Analog

The target compound possesses five hydrogen bond acceptors (HBA), whereas the close analog 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide (CAS 1251578-41-2) possesses four HBA as computed from its structure [1][2]. The additional HBA in the target compound arises from the trifluoroethyl amide carbonyl and the fluorine atoms, which, although weak acceptors, contribute to the overall HBA count. This difference influences aqueous solubility, propensity for polar interactions with biological targets, and may affect off-target binding profiles in broader selectivity panels.

hydrogen bond acceptor HBA physicochemical property solubility off-target liability

Scaffold Presence in DGAT1 Inhibitor Patent Family Distinguishes 2-Oxoimidazolidine Core from Non-Cyclic Ureas

The 2-oxoimidazolidine scaffold is a recognized core in DGAT1 inhibitor patents, including EP3042907A1 (WO2015024486) assigned to Medshine Discovery Inc., where compounds bearing the 2-oxoimidazolidin-1-yl moiety linked to a trifluoroethyl group are explicitly claimed [1]. The target compound maps onto this patented pharmacophore architecture. Comparative data from the patent family indicate that 2-oxoimidazolidine-containing DGAT1 inhibitors achieve nanomolar biochemical IC₅₀ values (representative patent compounds with related cores show IC₅₀ values in the 10–100 nM range) [2]. Non-cyclic urea analogs lacking the rigidified imidazolidinone ring generally exhibit reduced DGAT1 inhibitory potency, supporting the conformational constraint provided by the 2-oxoimidazolidine ring as a key differentiator for target engagement.

DGAT1 diacylglycerol acyltransferase metabolic disease obesity hypertriglyceridemia

Trifluoroethyl Group Confers Metabolic Oxidative Stability Advantage vs. Unsubstituted or Alkyl Amides

The 2,2,2-trifluoroethyl amide group in the target compound is a well-established metabolic stability motif that resists cytochrome P450-mediated N-dealkylation, a common clearance pathway for ethyl and methyl amides [1]. In a broad medicinal chemistry analysis, trifluoroethyl amides demonstrated >5-fold improvement in intrinsic microsomal clearance (CL_int) compared to matched ethyl amide pairs across multiple scaffolds [2]. While compound-specific microsomal stability data for the target compound are not publicly available, this class-level inference strongly differentiates it from the des-trifluoroethyl analog (i.e., the unsubstituted acetamide), which is expected to undergo more rapid oxidative metabolism.

metabolic stability trifluoroethyl CYP450 N-dealkylation fluorine

Optimal Application Scenarios for 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide Based on Differential Evidence


DGAT1 Inhibitor Lead Optimization and SAR Expansion

The target compound maps directly onto the pharmacophore disclosed in the EP3042907A1 DGAT1 inhibitor patent family [1]. Its 2-oxoimidazolidine core with 3-chlorophenyl and trifluoroethyl substitutions provides a rigidified, metabolically stable scaffold for SAR exploration of acyltransferase inhibition. Procurement of this compound enables direct comparison with patent-exemplified DGAT1 inhibitors, facilitating hit validation and lead optimization in metabolic disease programs targeting obesity, hypertriglyceridemia, or familial hyperchylomicronemia.

Metabolic Stability-Biased Compound Library Design

The 2,2,2-trifluoroethyl amide moiety is a recognized metabolic stability handle that resists CYP450-mediated N-dealkylation [1]. Researchers constructing compound libraries for in vivo phenotypic screening or PK/PD studies should prioritize this compound over its des-trifluoroethyl analog when metabolic stability is a critical selection criterion, as class-level evidence predicts a >5-fold improvement in microsomal stability [2].

Lipophilicity-Driven Membrane Permeability Profiling

With a computed XLogP3 of 2.2, the target compound occupies a lipophilicity window suitable for passive membrane permeation while avoiding excessive logP that could lead to non-specific binding or poor solubility [1]. It can serve as a reference standard in permeability assays (e.g., PAMPA, Caco-2) for calibrating the impact of trifluoroethyl substitution on the imidazolidinone scaffold series, enabling quantitative comparison with less lipophilic analogs.

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